Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-methoxyphenol.
Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with cyclohexanone.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase reaction efficiency and yield.
Continuous Flow Systems: Implementing continuous flow systems for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol depends on its application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Catalysis: As a ligand, it may coordinate with metal centers, influencing the reactivity of the metal in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)cyclohexanol: A similar compound with a different stereochemistry.
2-(2-methoxyphenoxy)cyclohexanone: An oxidized form of the compound.
Uniqueness
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h4-5,8-11,14H,2-3,6-7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
QRHUFWQFTUZQOF-GHMZBOCLSA-N |
Isomeric SMILES |
COC1=CC=CC=C1O[C@@H]2CCCC[C@H]2O |
Canonical SMILES |
COC1=CC=CC=C1OC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.